Methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate
Overview
Description
Methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate is an organic compound that features a sulfonyl group attached to a chlorinated phenyl ring, with a methylamino group linked to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and methylamine.
Reaction with Methylamine: 4-chlorobenzenesulfonyl chloride is reacted with methylamine in the presence of a base such as triethylamine to form 4-chlorophenylsulfonylmethylamine.
Esterification: The resulting 4-chlorophenylsulfonylmethylamine is then esterified with methyl chloroacetate in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under basic conditions or with catalysts.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could be a precursor to bioactive molecules with antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which Methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein active sites, while the chlorinated phenyl ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-bromophenyl)sulfonyl-methylamino]acetate
- Methyl 2-[(4-fluorophenyl)sulfonyl-methylamino]acetate
- Methyl 2-[(4-methylphenyl)sulfonyl-methylamino]acetate
Uniqueness
Methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse reactivity and functionalization, making it a valuable tool in synthetic chemistry, medicinal research, and industrial processes.
Properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-12(7-10(13)16-2)17(14,15)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZSVYXUWGUNOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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